2-Chloro-N-(2,3-dihydroxypropyl)acetamide
Overview
Description
2-Chloro-N-(2,3-dihydroxypropyl)acetamide is an organic compound that has gained significant attention in the field of chemistry due to its wide range of potential applications. It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals .
Synthesis Analysis
One method reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde . N-arylacetamides are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds .Molecular Structure Analysis
The molecular weight of this compound is 167.59 g/mol. The biological activity of chloroacetamides varied with the position of substituents bound to the phenyl ring .Chemical Reactions Analysis
Under mildly basic conditions, alachlor and CDEPA form N-1 adducts with 2’-deoxyguanosine and N-3 adducts with thymidine as a result of chlorine displacement .Physical and Chemical Properties Analysis
The compound is a white to yellow solid or lump or semi-solid or liquid . It has a molecular formula of C5H10ClNO3 .Scientific Research Applications
Crystallographic Analysis
2-Chloro-N-(2,3-dihydroxypropyl)acetamide's crystal structure is key to understanding its physical and chemical properties. In a study by Helliwell et al. (2011), a similar compound's crystallography revealed insights into its molecular interactions and bonding mechanisms, which can be crucial for designing applications in various fields, including material science and pharmaceuticals (Helliwell et al., 2011).
Metabolic Studies
The metabolism of chloroacetamide herbicides, including compounds structurally similar to this compound, was extensively studied by Coleman et al. (2000). These studies provide valuable insights into the biodegradation and environmental fate of these compounds, which is crucial for assessing their environmental impact and safety (Coleman et al., 2000).
Soil Interaction and Herbicidal Activity
Research by Banks and Robinson (1986) explored how similar chloroacetamide herbicides interact with soil and their subsequent herbicidal activities. This information is critical for agricultural applications, ensuring effective weed control while minimizing environmental risks (Banks & Robinson, 1986).
Environmental Presence and Impact
Studies have also focused on the occurrence and impact of chloroacetamide herbicides, including compounds similar to this compound, in the environment. For instance, Kolpin et al. (1996) investigated the presence of these herbicides in various water systems, providing crucial data for environmental monitoring and regulation (Kolpin et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydroxypropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3/c6-1-5(10)7-2-4(9)3-8/h4,8-9H,1-3H2,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFSYGFEOPUIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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